Methyl salicylate

Catalog No.
S535234
CAS No.
119-36-8
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl salicylate

CAS Number

119-36-8

Product Name

Methyl salicylate

IUPAC Name

methyl 2-hydroxybenzoate

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3

InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC=CC=C1O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Slightly soluble
SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID
SOL IN DIETHYL ETHER
SOLUBLE IN MOST COMMON ORGANIC SOLVENTS
Sol in water: 0.74%w @ 30 °C
0.7 mg/mL at 30 °C
Solubility in water, g/l at 30 °C: 0.74 (very slightly soluble)
slightly soluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Hewedolor, Linsal, methyl salicylate, methyl salicylate sodium salt, methylsalicylate, Metsal Liniment, Rheumabal

Canonical SMILES

COC(=O)C1=CC=CC=C1O

Description

The exact mass of the compound Methyl salicylate is 152.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)slightly soluble0.05 m0.7 mg/ml at 30 °csol in chloroform, ether; miscible with alc, glacial acetic acidsol in diethyl ethersoluble in most common organic solventssol in water: 0.74%w @ 30 °c0.7 mg/ml at 30 °csolubility in water, g/100ml at 20 °c: 0.07slightly soluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8204. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl Salicylate in Plant Science

Methyl salicylate (MeSA) is a naturally occurring compound found in many plants. It's also known as wintergreen oil because it can be extracted from wintergreen leaves. In the world of plants, MeSA acts as a signal molecule. When a plant is damaged by herbivores or insects, it releases MeSA into the air. This emission acts like a distress call to neighboring plants [].

  • Defense mechanism: Neighboring plants that detect MeSA can go into defensive mode. They ramp up production of chemicals that make them less palatable to herbivores []. This response helps protect these plants from future attacks.

Methyl Salicylate in Agriculture Research

Due to its role in plant defense, MeSA has interesting applications in agricultural research. Scientists are exploring how MeSA can be used to:

  • Enhance natural plant defenses

    Studies have shown that applying MeSA to crops can improve their resistance to pests and diseases []. This could potentially reduce reliance on pesticides.

  • Attract beneficial insects

    Some research suggests that MeSA can attract natural enemies of herbivores, such as parasitic wasps []. This could be a way to promote biological pest control.

Methyl salicylate, also known as oil of wintergreen, is an organic compound with the molecular formula C8H8O3C_8H_8O_3. It is classified as an ester, specifically the methyl ester of salicylic acid. This colorless to yellowish liquid possesses a sweet, minty aroma reminiscent of root beer and is commonly used in flavoring and fragrance applications. Methyl salicylate is naturally produced by various plants, particularly those in the Gaultheria genus, and has been utilized for its medicinal properties since its isolation in 1843 by French chemist Auguste André Thomas Cahours .

Physical Properties

  • Density: 1.17 g/cm³
  • Molecular Weight: 152.15 g/mol
  • Melting Point: -9°C
  • Boiling Point: 220°C
  • Solubility: Slightly soluble in water; soluble in most organic solvents .

Methyl salicylate's primary mechanism of action in pain relief is believed to be through counterirritation []. When applied topically, it irritates the skin, causing a warming sensation. This sensation distracts the nervous system from the underlying pain signals, providing temporary relief []. Additionally, upon absorption through the skin, methyl salicylate can be metabolized to salicylic acid, a known nonsteroidal anti-inflammatory drug (NSAID) that contributes to pain reduction.

Methyl salicylate can be toxic if ingested in large quantities. Symptoms of poisoning include nausea, vomiting, tinnitus (ringing in the ears), confusion, and respiratory depression. It's important to strictly follow recommended dosages when using topical formulations containing methyl salicylate. Additionally, it can cause skin irritation in some individuals, and direct contact with eyes should be avoided.

Data:

  • The oral median lethal dose (LD50) of methyl salicylate in rats is 890 mg/kg.
, notably hydrolysis, where it reacts with water to yield salicylic acid and methanol. This reaction can occur under acidic or basic conditions:

C8H8O3+NaOHC7H6O3+CH3OHC_8H_8O_3+NaOH\rightarrow C_7H_6O_3+CH_3OH

In this reaction, sodium hydroxide facilitates the hydrolysis process, breaking the ester bond and forming salicylic acid and methanol . Additionally, methyl salicylate can be converted into acetylsalicylic acid (aspirin) through acetylation using acetic anhydride .

Methyl salicylate exhibits anti-inflammatory, analgesic, and antipyretic properties. It is commonly used topically to relieve minor muscle and joint pains due to its counterirritant effect, which creates a sensation that distracts from deeper pain . The compound also interferes with vitamin K metabolism, potentially affecting blood clotting ability . Furthermore, it plays a role in plant defense mechanisms by signaling neighboring plants about biotic stressors such as pathogens .

Methyl salicylate can be synthesized through several methods:

  • Natural Extraction: Obtained from plants like Gaultheria procumbens through steam distillation.
  • Chemical Synthesis:
    • Esterification: Reacting salicylic acid with methanol in the presence of an acid catalyst.
    • Biosynthesis: In plants, it is produced via the hydroxylation of benzoic acid followed by methylation by specific enzymes .

Methyl salicylate has diverse applications across various industries:

  • Pharmaceuticals: Used in topical analgesics for pain relief.
  • Food Industry: Employed as a flavoring agent in candies and beverages like root beer.
  • Cosmetics: Incorporated into products for its fragrance and warming properties.
  • Agriculture: Functions as a kairomone to attract beneficial insects for pest control .

Research indicates that methyl salicylate can interact with several biological systems:

  • It may enhance the effects of other topical analgesics when used in combination.
  • Its volatile nature allows it to act as a signaling molecule among plants, indicating stress or damage .
  • Studies have shown potential allergic reactions in sensitive individuals upon topical application or ingestion .

Methyl salicylate shares structural similarities with several compounds. Here are some notable comparisons:

Compound NameStructureKey Differences
Salicylic AcidC7H6O3C_7H_6O_3Lacks the methyl ester group; more polar.
Acetylsalicylic AcidC9H8O4C_9H_8O_4Contains an acetyl group instead of a methyl group; more potent analgesic.
Benzoic AcidC7H6O2C_7H_6O_2Lacks hydroxyl and ester functional groups; less complex structure.
Ethyl SalicylateC9H10O3C_9H_{10}O_3Has an ethyl group instead of a methyl group; affects solubility and reactivity.

Methyl salicylate's unique combination of functional groups contributes to its distinctive properties and applications compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999)
Dry Powder; Liquid
Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline]
Liquid
COLOURLESS OR YELLOW-TO-RED OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless to yellowish liquid with a characteristic wintergreen odou

Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Boiling Point

432 °F at 760 mmHg (NTP, 1992)
220-224
220-224 °C
222.00 to 224.00 °C. @ 760.00 mm Hg
223 °C

Flash Point

205 °F (NTP, 1992)
205 °F (96 °C) (Closed cup)
101 °C c.c.

Heavy Atom Count

11

Taste

LIQUID HAVING THE CHARACTERISTIC TASTE OF WINTERGREEN

Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.2
Relative vapor density (air = 1): 5.24

Density

1.174 (USCG, 1999) - Denser than water; will sink
1.184 @ 25 °C/25 °C
DENSITY OF NATURAL ESTER IS ABOUT 1.180
Relative density (water = 1): 1.18
1.176-1.185

LogP

2.5
2.55 (LogP)
2.55
Log Kow = 2.55

Odor

LIQUID HAVING THE CHARACTERISTIC ODOR OF WINTERGREEN

Appearance

Solid powder

Melting Point

16.5 °F (NTP, 1992)
-8.6 °C
-8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LAV5U5022Y

Related CAS

7631-93-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (72.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (72.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ointments or liniments containing methyl salicylate are applied topically as counter irritant for relief of acute pain associated with lumbago,sciatica and rheumatic conditions. Local analgesics for human and veterinary medicine.

Therapeutic Uses

OINTMENTS OR LINIMENTS CONTAINING METHYL SALICYLATE ARE APPLIED TOPICALLY AS COUNTERIRRITANTS FOR RELIEF OF PAIN ASSOCIATED WITH LUMBAGO, SCIATICA, AND RHEUMATIC CONDITIONS. FORMERLY USED INTERNALLY IN SMALL DOSES AS A CARMINATIVE.
MEDICATION (VET): ORALLY, PRIMARILY AS FLAVORING AGENT OR AS CARMINATIVE; TOPICALLY, AS IRRITANT OR COUNTERIRRITANT AIDED BY MASSAGE OR RUBBING AS IN UDDER OINTMENTS (1-3% CONCN), POULTICES & COUNTERIRRITANT MIXT (@ LEAST 5-10%) OVER SORE JOINT, MUSCLE, & BONE AREAS.
LOCAL ANALGESIC FOR HUMAN AND VETERINARY MEDICINE

Pharmacology

Methyl salicylate relieve musculoskeletal pain in the muscles, joints, and tendons by causing irritation and reddening of the skin due to dilated capillaries and increased blood flow. It is pharmacologically similar to aspirin and other NSAIDs but as a topical agent it primarily acts as a rubefacient and skin irritant. Counter-irritation is believed to cause a soothing sensation of warmth.

MeSH Pharmacological Classification

Antirheumatic Agents

Mechanism of Action

Counter-irritation is thought to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves. This is thought to mask the underlying musculoskeletal pain and discomfort. When applied topically, methyl salicylate is thought to penetrate the skin and underlying tissues where it reversibly inhibits cyclooxygenase enzyme and locally and peripherally prevents the production of inflammatory mediators such as prostaglandin and thromboxane A2.

Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992)
0.03 [mmHg]
Vapor pressure = 0.0343 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 13

Pictograms

Irritant

Irritant

Other CAS

119-36-8
68917-75-9
68917-50-0
90045-28-6

Absorption Distribution and Excretion

Approximately 12-20% of topically applied methyl salicylate may be systemically absorbed through intact skin within 10 hours of application, and absorption varies with different conditions such as surface area and pH. Dermal bioavailability is in the range of 11.8 – 30.7%. For the assessment of potential oral exposure to salicylates, bioavailability is assumed to be 100%.
Excreted by kidneys as free salicylic acid (10%), salicyluric acid (75%), salicylic phenolic (10%) and acyl glucuronide (5%), and gentisic acid (less than 1%).
After absorption, methyl salicylate is distributed throughout most body tissues and most transcellular fluids, primarily by pH dependent passive processes. Salicylate is actively transported by a low-capacity, saturable system out of the CSF across the choroid plexus. The drug readily crosses the placental barrier.
MAY BE ABSORBED RAPIDLY THROUGH INTACT SKIN. BOWEL ABSORPTION IS SOMEWHAT ERRATIC ... ABSORBED AT LEAST IN PART AS THE INTACT ESTER AND SMALL AMT ARE EVEN EXCRETED AS SUCH BY THE KIDNEYS ... .
HUMAN SUBJECTS WERE GIVEN 7 MG/KG OF METHYL SALICYLATE BY MOUTH. AFTER 0.25 HOURS THE BLOOD CONCN WAS 1.28 MG%. AFTER 1.5 HOURS THE BLOOD CONCN WAS 1.33 MG%. /FROM TABLE/
At therapeutic doses, conjugation accounts for most salicylic elimination, whereas renal elimination becomes more important with large or multiple doses. A substantial first-pass effect occurs at therapeutic doses. /Salicylates/
Orally ingested salicylates are absorbed rapidly, partly from the stomach but mostly from the upper small intestine. Appreciable conc are found in plasma in less than 30 min; after a single dose, a peak value is reached in about 2 hr and then gradually declines. /Salicylates/
For more Absorption, Distribution and Excretion (Complete) data for METHYL SALICYLATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Minor metabolism may occur in various tissues but hepatic metabolism constitutes the majority of metabolic processes of absorbed methyl salicylate. It is mainly hydrolyzed to salicylic acid via hepatic esterase enzymes. Conjugation with glycine forms salicyluric acid and conjugation with glucuronic forms ester or acyl and ether or phenolic glucuronide, which are the three main metabolites.
...EVIDENCE THAT CONSIDERABLE HYDROLYSIS OF ESTER OCCURS IN INTESTINAL TRACT... IN SOME SPECIES, SUCH AS RABBIT, MAY BE PARTLY EXCRETED AS SULFATE OR GLUCURONIC ACID CONJUGATE ON THE FREE HYDROXYL GROUP. CONJUGATION APPEARS TO TAKE PLACE BEFORE HYDROLYSIS OF THE METHYL ESTER.
For small doses 80% of the hepatic metabolism results from conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl acyl and phenolic glucuronide. The two parallel pathways (glycine, glucuronide conjugation) have limited capacity and saturate easily above therapeutic doses. /Salicylates/
The biotransformation of salicylates takes place in many tissues, but particularly in the hepatic endoplasmic reticulum and mitochondria. The three chief metabolic products are salicyluric acid (the glycine conjugate), the ether or phenolic glucuronide, and the ester or acyl glucuronide. In addition, a small fraction is oxidized to gentisic acid (2,5-dihydroxybenzoic acid) and to 2,3-dihydroxybenzoic and 2,3,5-trihydroxybenzoic acids; gentisuric acid, the glycine conjugate of gentisic acid, is also formed. /Salicylates/

Wikipedia

Methyl_salicylate
Nimodipine

Drug Warnings

OINTMENTS OR LINIMENTS ... . SHOULD NOT BE APPLIED TO BURNED AREAS OR TO OTHERWISE DAMAGED SKIN...USUALLY IN CONCN FROM 10-25% ... .
ABSORPTION OF METHYL SALICYLATE CAN OCCUR THROUGH THE SKIN, & DEATH HAS RESULTED FROM SYSTEMIC POISONING FROM THE LOCAL MISAPPLICATION OF THE DRUG. IT IS A COMMON PEDIATRIC POISON, & ITS USE SHOULD BE STRONGLY DISCOURAGED.
Children with fever and dehydration are particularly prone to intoxication from relatively small doses of salicylate. ... The use of aspirin is contraindicated in children and adolescents with febrile viral illnesses because of the risk of Reye's syndrome. /Salicylates/

Biological Half Life

The plasma half-life for salicylate is 2 to 3 hr in low doses and about 12 hr at usual anti-inflammatory doses. The half-life of salicylate may be as long as 15 to 30 hr at high therapeutic doses or when there is intoxication.
The plasma half-life for ... salicylate is 2 to 3 hr in low doses and about 12 hr at usual antiinflammatory doses. The half-life of salicylate may be as long as 15 to 30 hr at high therapeutic doses or when there is intoxication. /Salicylates/

Use Classification

Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Skin conditioning; Soothing; Tonic
Pharmaceuticals

Methods of Manufacturing

...OIL IS WATER-STEAM DISTILLED FROM LEAVES CHARGED INTO THE STILL AND ALLOWED TO MACERATE FOR SEVERAL HR TO HYDROLYZE GAULTHERIN GLUCOSIDE (METHYL SALICYLATE + GLUCOSE). DISTILLATION FROM 5-6 HR YIELDS APPROXIMATELY 0.7% ESSENTIAL OIL. OFTEN ADULTERATED BY CO-DISTILLING SWEET BIRCH BARK.
MOSTLY PREPD BY ESTERIFICATION OF SALICYLIC ACID WITH METHANOL. PRODUCT OF COMMERCE IS ABOUT 99% PURE.

General Manufacturing Information

Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Benzoic acid, 2-hydroxy-, methyl ester: ACTIVE
WINTERGREEN: DESCRIPTION OF BOTANICAL SOURCE: EVERGREEN SHRUB WITH SLENDER, CREEPING STEMS, ASSURGENT, FLOWERING BRANCHES WITH LEAVES CLUSTERED AT TOP, WHITE, BELL-SHAPED FLOWERS BLOSSOMING IN JULY-AUGUST, FOLLOWED BY RED BERRIES (CHECKERBERRY). ...IN WOODS OF CANADA AND US.
VET: NATURAL & SYNTHETIC GRADES ARE USED INTERCHANGEABLY.
METHYL SALICYLATE MUST BE LABELED TO INDICATE WHETHER IT WAS MADE SYNTHETICALLY OR DISTILLED FROM...PLANTS...
IN USP, GAULTHERIA OIL, BETULA OIL, & METHYL SALICYLATE ARE COMBINED UNDER SAME TITLE...IT IS DIFFICULT TO DISTINGUISH BETWEEN THEM CHEMICALLY &...SAME TEST APPLY TO ALL. ...SLIGHT DIFFERENCES IN SPECIFIC GRAVITY & OPTICAL ACTIVITY BUT THESE FACTORS ARE NOT SUFFICIENTLY CHARACTERISTIC TO ENABLE DETECTION OF EITHER IN MIXT.

Analytic Laboratory Methods

QUANTITATIVE FOR METHYL SALICYLATE OFFICIAL FINAL ACTION, GAS CHROMATOGRAPHY.
NMR PROCEDURE IS DESCRIBED FOR QUANTITATIVE DETERMINATION OF METHYL SALICYLATE AS DRUG ENTITY & IN WINTERGREEN OIL.
CONCN OF SALICYLATES OR OTHER COMPLEXING AGENTS IN 26 SAMPLES OF 20 DIFFERENT FLAVORS WAS DETERMINED. COLORIMETRIC METHOD PROVIDING SENSITIVITY TO APPROX 1 PPM WAS USED.

Storage Conditions

METHYL SALICYLATE SHOULD BE STORED AND DISPENSED IN TIGHT CONTAINERS.

Interactions

... The prolonged and excessive ingestion of analgesic mixtures containing salicylates in combination with acetaminophen or salicylamide can produce papillary necrosis and interstitial nephritis. /Salicylates/

Stability Shelf Life

SENSITIVE TO LIGHT AND HEAT

Dates

Modify: 2023-08-15

Methyl salicylate, a grape and wine chemical marker and sensory contributor in wines elaborated from grapes affected or not by cryptogamic diseases

Xavier Poitou, Pascaline Redon, Alexandre Pons, Emilie Bruez, Laurent Delière, Axel Marchal, Céline Cholet, Laurence Geny-Denis, Philippe Darriet
PMID: 34034050   DOI: 10.1016/j.foodchem.2021.130120

Abstract

Methyl salicylate (MeSA) is a plant metabolite that induces plant defence resistance and an odorous volatile compound presenting green nuances. This volatile compound was shown to be present in wine samples, sometimes at concentrations above its olfactory detection threshold. MeSA is localized in grapes, particularly in the skins and stems, and is extracted during red wine vinification. It was detected at the highest concentrations in wines of several grape varieties, made from grapes affected by cryptogamic diseases, namely downy mildew caused by Plasmopara viticola, and black rot caused by Guignardia bidwellii. It has also been detected in wines from vines affected by Esca, a Grapevine Trunk Disease. MeSA can also be considered to be a chemical marker in grapes and wine indicative of the level of development of several vine cryptogamic diseases.


Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids

Chi-Yuan Cheng, Tatiana V Brinzari, Zhigang Hao, Xiaotai Wang, Long Pan
PMID: 34009964   DOI: 10.1021/acs.jafc.1c00958

Abstract

Methyl salicylate, the major flavor component in wintergreen oil, is commonly used as food additives. It was found that amino acids can unexpectedly expedite methyl salicylate hydrolysis in an alkaline environment, while the detailed mechanism of this reaction merits investigation. Herein, the role of amino acid, more specifically, glycine, in methyl salicylate hydrolysis in aqueous solution was explored.
H NMR spectroscopy, combined with density functional theory calculations, was employed to investigate the methyl salicylate hydrolysis in the presence and absence of glycine at pH 9. The addition of glycine was found to accelerate the hydrolysis by an order of magnitude at pH 9, compared to that at pH 7. The end hydrolyzed product was confirmed to be salicylic acid, suggesting that glycine does not directly form an amide bond with methyl salicylate via aminolysis. Importantly, our results indicate that the
-hydroxyl substituent in methyl salicylate is essential for its hydrolysis due to an intramolecular hydrogen bond, and the carboxyl group of glycine is crucial to methyl salicylate hydrolysis. This study gains a new understanding of methyl salicylate hydrolysis that will be helpful in finding ways of stabilizing wintergreen oil as a flavorant in consumer food products that also contain amino acids.


New slow release mixture of (E)-β-farnesene with methyl salicylate to enhance aphid biocontrol efficacy in wheat ecosystem

Jiahui Liu, Xiaojing Zhao, Yidi Zhan, Kang Wang, Frederic Francis, Yong Liu
PMID: 33773020   DOI: 10.1002/ps.6378

Abstract

Semiochemical use is a promising way to reduce damage from pests by improving natural control in agro-ecosystems. The aphid alarm pheromone (E)-β-farnesene (EβF) and herbivore-induced methyl salicylate (MeSA) are two volatile cues to induce changes in aphid behavior with functional significance. Because of limitations related to the volatility and oxidization of EβF and MeSA under natural conditions, slow-release and antioxidant techniques should be developed and optimized before application. Here, a slow-release alginate bead of EβF mixed with MeSA was first designed and manufactured. We hypothesized that a mixture of these two semiochemicals could be effective in controlling Sitobion miscanthi in wheat crops. Both MeSA and EβF in alginate beads were released stably and continuously for at least 15 days in the laboratory, whereas EβF in paraffin oil and pure MeSA were released for only 2 and 7 days, respectively. In 2018 field experiments, EβF and MeSA alone or in association significantly decreased the abundance of alate and apterous aphids. An increased abundance of mummified aphids enhanced by higher parasitism rates was observed when using EβF and MeSA in association, with a significant reduction of apterous abundance, more so than EβF or MeSA alone. In 2019, plots treated with a mixture of EβF and MeSA showed significantly decreased abundance of alate and apterous aphids with higher parasitism rates compared with the control. The new slow-release alginate bead containing a mixture of EβF with MeSA could be the most efficient formulation to control S. miscanthi population by attracting parasitoids in the wheat agro-ecosystem. © 2021 Society of Chemical Industry. © 2021 Society of Chemical Industry.


Effect of high pressure processing on migration characteristics of polypropylene used in food contact materials

Yoon S Song, John L Koontz, Rima O Juskelis, Eduardo Patazca, William Limm, Kun Zhao
PMID: 33539274   DOI: 10.1080/19440049.2020.1861341

Abstract

The migration of small molecular mass organic compounds from polypropylene (PP) copolymer films into food simulants during and after high pressure processing (HPP) was studied. An overlapping temperature profile was developed to isolate the pressure effect of HPP (700 MPa, 71°C, 5 min) from equivalent thermal processing (TP) at atmospheric pressure (0.1 MPa). Chloroform, toluene, methyl salicylate, and phenylcyclohexane were chosen as surrogate compounds, and were spiked into test polymer films at concentrations of 762-1152 mg kg
by a solvent soaking technique. Migration (w/w) of surrogate compounds from loaded PP films into Miglyol 812 (a medium-chain triglyceride mixture) and 10% ethanol was quantified by headspace GC/MS during HPP and TP, and subsequent storage at 25°C for up to 10 days. HPP significantly delayed migration of the surrogates from PP into both food simulants relative to TP. The average migrations into Miglyol after TP and HPP were 92.2-109% and 16-60.6%, respectively. Diffusion coefficients estimated by migration modelling showed a reduction of more than two orders of magnitude for all surrogate compounds under high pressure at 700 MPa (
= 8.0) relative to equivalent TP at 0.1 MPa (
= 13.1). The relative T
increase of PP copolymer under compression at 700 MPa was estimated as T
+94°C. For 10% ethanol, average migrations after TP and HPP were 9.3-50.9% and 8.6-22.8%, respectively. During extended storage, migration into both simulants from HPP-treated samples was initially slower than that from untreated or TP-treated films. However, after 8-24 hours of storage, the differences in percent migration of selected surrogates were not significant (
> .05) among the treated PP films. Therefore, the physical changes of PP films that occur during HPP appear to be reversible with a return to their original dimensions and diffusion properties after decompression.


Seed treatment and foliar application of methyl salicylate (MeSA) as a defense mechanism in rice plants against the pathogenic bacterium, Xanthomonas oryzae pv. oryzae

Kandasamy Kalaivani, Marimuthu Maruthi-Kalaiselvi, Sengottayan Senthil-Nathan
PMID: 33357540   DOI: 10.1016/j.pestbp.2020.104718

Abstract

Methyl salicylate (MeSA) is a volatile biological compound synthesized from salicylic acid (SA) and is a plant hormone that helps defend against pests and pathogens. A major bacterial pathogen of rice, Xanthomonas oryzae pv. oryzae (Xoo) causes severe disease. Seed and plant treatments with MeSA can stimulate the defense enzyme peroxidase (POD) in plants. Response of peroxidase activity in rice (Oryza sativa L) cultivars IR 20, IR 50, IR 64, ASD 16, ASD 19 and ADT 46 to MeSA were measured under greenhouse conditions. Treatments of rice seedlings with MeSA at 50 and 100 mg L
significantly upregulated POD expression in the plants. The activity of POD was also significantly upregulated when plants were inoculated with bacterial blight. Effects were stronger in ASD 16, ASD 19 and ADT 46 and were more pronounced in high dose treatment (100 mg L
) when inoculated with bacterial blight condition and the effects were dose dependent, although the relationship between dose and rice varieties were not always linear. The pathogenic related (PR) protein bands at 33 kDa and 14 kDa were identified in treatments of 100 mg L
MeSA in the presence of bacterial blight disease. Band intensity was estimated to be twice that of those from pathogen induce MeSA levels in rice plants. These results suggest that treatment with MeSA can significantly increase the POD defense related enzyme by altering the plant physiology in ways that may be beneficial for crop protection.


Methyl Salicylate Fails to Enhance Arthropod Predator Abundance or Predator to Pest Ratios in Cotton

Steven E Naranjo, James R Hagler, John A Byers
PMID: 33399185   DOI: 10.1093/ee/nvaa175

Abstract

Conservation biological control is a fundamental tactic in integrated pest management (IPM). Greater biological control services can be achieved by enhancing agroecosystems to be more favorable to the presence, survival, and growth of natural enemy populations. One approach that has been tested in numerous agricultural systems is the deployment of synthetic chemicals that mimic those produced by the plant when under attack by pests. These signals may attract arthropod natural enemies to crop habitats and thus potentially improve biological control activity locally. A 2-yr field study was conducted in the cotton agroecosystem to evaluate the potential of synthetic methyl salicylate (MeSA) to attract native arthropod natural enemies and to enhance biological control services on two key pests. Slow-release packets of MeSA were deployed in replicated cotton plots season long. The abundance of multiple taxa of natural enemies and two major pests were monitored weekly by several sampling methods. The deployment of MeSA failed to increase natural enemy abundance and pest densities did not decline. Predator to prey ratios, used as a proxy to estimate biological control function, also largely failed to increase with MeSA deployment. One exception was a season-long increase in the ratio of Orius tristicolor (White) (Hemiptera: Anthocoridae) to Bemisia argentifolii Bellows and Perring (= Bemisia tabaci MEAM1) (Hemiptera: Aleyrodidae) adults within the context of biological control informed action thresholds. Overall results suggest that MeSA would not likely enhance conservation biological control by the natural enemy community typical of U.S. western cotton production systems.


Effect of Leaf Maturity on Host Habitat Location by the Egg-Larval Parasitoid Ascogaster reticulata

Suguru Komatsuzaki, Narisara Piyasaengthong, Shigeru Matsuyama, Yooichi Kainoh
PMID: 33523390   DOI: 10.1007/s10886-021-01250-5

Abstract

Adoxophyes honmai, a serious pest of tea plants, prefers to lay eggs on mature tea leaves rather than young leaves. Here, we examined a hypothesis that Ascogaster reticulata, an egg-larval parasitoid of A. honmai, increases the likelihood of encountering host egg masses by searching mature tea leaves when host-derived cues are not available. In a dual-choice bioassay using a four-arm olfactometer, A. reticulata preferred odor from intact, mature leaves versus young leaves. Based on volatile analysis with gas chromatography-mass spectrometry (GC-MS), we identified 5 and 10 compounds from mature and young leaf volatiles, respectively. The 5 components in the extract from intact mature leaves included (Z)-3-hexenyl acetate, (E)-β-ocimene, linalool, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and methyl salicylate. When each individual compound, or quaternary and quintenary blends of them, ratios of which were adjusted to match those of mature leaf volatiles, were provided, parasitoids preferred the full mixture and the quaternary blend devoid of DMNT to the solvent control. Methyl salicylate, one of the components of preferred blends, was not detected among young leaf volatiles. We concluded that the volatile composition of tea leaves changes, depending on their maturity, and that this composition affects foraging behavior of the parasitoid, which is closely related to the host herbivore's oviposition preference.


Excited-State Intramolecular Proton Transfer: A Short Introductory Review

Hem C Joshi, Liudmil Antonov
PMID: 33803102   DOI: 10.3390/molecules26051475

Abstract

In this short review, we attempt to unfold various aspects of excited-state intramolecular proton transfer (ESIPT) from the studies that are available up to date. Since Weller's discovery of ESIPT in salicylic acid (SA) and its derivative methyl salicylate (MS), numerous studies have emerged on the topic and it has become an attractive field of research because of its manifold applications. Here, we discuss some critical aspects of ESIPT and tautomerization from the mechanistic viewpoint. We address excitation wavelength dependence, anti-Kasha ESIPT, fast and slow ESIPT, reversibility and irreversibility of ESIPT, hydrogen bonding and geometrical factors, excited-state double proton transfer (ESDPT), concerted and stepwise ESDPT.


Genome-wide identification and characterization of bZIP transcription factors and their expression profile under abiotic stresses in Chinese pear (Pyrus bretschneideri)

Muhammad Aamir Manzoor, Muhammad Mudassar Manzoor, Guohui Li, Muhammad Abdullah, Wang Han, Han Wenlong, Awais Shakoor, Muhammad Waheed Riaz, Shamsur Rehman, Yongping Cai
PMID: 34503442   DOI: 10.1186/s12870-021-03191-3

Abstract

In plants, basic leucine zipper transcription factors (TFs) play important roles in multiple biological processes such as anthesis, fruit growth & development and stress responses. However, systematic investigation and characterization of bZIP-TFs remain unclear in Chinese white pear. Chinese white pear is a fruit crop that has important nutritional and medicinal values.
In this study, 62 bZIP genes were comprehensively identified from Chinese Pear, and 54 genes were distributed among 17 chromosomes. Frequent whole-genome duplication (WGD) and dispersed duplication (DSD) were the major driving forces underlying the bZIP gene family in Chinese white pear. bZIP-TFs are classified into 13 subfamilies according to the phylogenetic tree. Subsequently, purifying selection plays an important role in the evolution process of PbbZIPs. Synteny analysis of bZIP genes revealed that 196 orthologous gene pairs were identified between Pyrus bretschneideri, Fragaria vesca, Prunus mume, and Prunus persica. Moreover, cis-elements that respond to various stresses and hormones were found on the promoter regions of PbbZIP, which were induced by stimuli. Gene structure (intron/exon) and different compositions of motifs revealed that functional divergence among subfamilies. Expression pattern of PbbZIP genes differential expressed under hormonal treatment abscisic acid, salicylic acid, and methyl jasmonate in pear fruits by real-time qRT-PCR.
Collectively, a systematic analysis of gene structure, motif composition, subcellular localization, synteny analysis, and calculation of synonymous (Ks) and non-synonymous (Ka) was performed in Chinese white pear. Sixty-two bZIP-TFs in Chinese pear were identified, and their expression profiles were comprehensively analyzed under ABA, SA, and MeJa hormones, which respond to multiple abiotic stresses and fruit growth and development. PbbZIP gene occurred through Whole-genome duplication and dispersed duplication events. These results provide a basic framework for further elucidating the biological function characterizations under multiple developmental stages and abiotic stress responses.


Human volunteer study of the decontamination of chemically contaminated hair and the consequences for systemic exposure

Samuel Collins, Thomas James, Felicity Southworth, Louise Davidson, Natalie Williams, Emily Orchard, Tim Marczylo, Richard Amlôt
PMID: 33257756   DOI: 10.1038/s41598-020-77930-1

Abstract

The decontamination of exposed persons is a priority following the release of toxic chemicals. Efficacious decontamination reduces the risk of harm to those directly affected and prevents the uncontrolled spread of contamination. Human studies examining the effectiveness of emergency decontamination procedures have primarily focused on decontaminating skin, with few examining the decontamination of hair and scalp. We report the outcome of two studies designed to evaluate the efficacy of current United Kingdom (UK) improvised, interim and specialist mass casualty decontamination protocols when conducted in sequence. Decontamination efficacy was evaluated using two chemical simulants, methyl salicylate (MeS) and benzyl salicylate (BeS) applied to and recovered from the hair of volunteers. Twenty-four-hour urinary MeS and BeS were measured as a surrogate for systemic bioavailability. Current UK decontamination methods performed in sequence were partially effective at removing MeS and BeS from hair and underlying scalp. BeS and MeS levels in urine indicated that decontamination had no significant effect on systemic exposure raising important considerations with respect to the speed of decontamination. The decontamination of hair may therefore be challenging for first responders, requiring careful management of exposed persons following decontamination. Further work to extend these studies is required with a broader range of chemical simulants, a larger group of volunteers and at different intervention times.


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